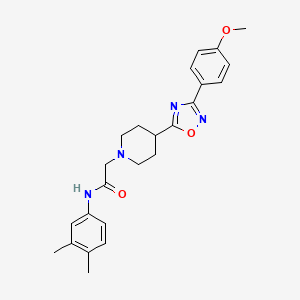
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structure and Properties
The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is C27H30N4O3 with a molecular weight of approximately 466.56 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as this scaffold is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study highlighted that compounds containing the oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | Thymidylate Synthase | 0.65 | Enzyme inhibition |
| 2 | HDACs | 2.41 | Apoptosis induction |
| 3 | Telomerase | 1.00 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzymes : The compound targets key enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors such as caspase-3 and p53 .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antitumor Activity : A recent study demonstrated that a related oxadiazole derivative significantly reduced tumor growth in MCF-7 breast cancer cells through apoptosis and cell cycle arrest mechanisms .
- Molecular Docking Studies : Molecular docking studies have shown strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests that modifications to the compound's structure could enhance its efficacy against specific cancer types .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have also been explored for other pharmacological effects:
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-4-7-20(14-17(16)2)25-22(29)15-28-12-10-19(11-13-28)24-26-23(27-31-24)18-5-8-21(30-3)9-6-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDKBCYIPJTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














